p-Metolazone

描述

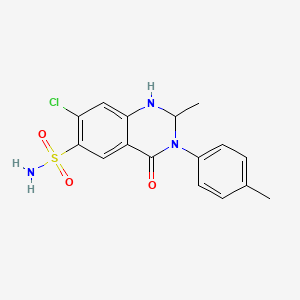

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-chloro-2-methyl-3-(4-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S/c1-9-3-5-11(6-4-9)20-10(2)19-14-8-13(17)15(24(18,22)23)7-12(14)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRXBEQHWXLTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=C(C=C3)C)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28508-63-6 | |

| Record name | p-Metolazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028508636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-METOLAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883J1AF03V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modification of P Metolazone

Conventional Synthetic Pathways to p-Metolazone

The traditional synthesis of this compound has been well-established for decades, forming the basis for its industrial-scale production. These methods have been refined over time to optimize yield and purity.

The synthesis of this compound involves several key chemical intermediates. The formation of these intermediates is critical for the successful construction of the final molecule. One of the primary starting materials is 2-chloro-5-sulfamoylbenzoic acid. This compound serves as a precursor for the formation of the quinazolinone ring. Another crucial intermediate is 2-methyl-3-(o-tolyl)amino-4(3H)-quinazolinone. The synthesis of this intermediate is typically achieved through the condensation of an anthranilic acid derivative with an appropriate aniline (B41778).

A common synthetic pathway involves the reaction of 2-amino-5-chloro-N-(2-methylphenyl)benzamide with phosgene (B1210022) or a phosgene equivalent to form the quinazolinone ring. This is then followed by the introduction of the sulfonamide group. The table below outlines some of the key intermediates in a representative synthesis of this compound.

| Intermediate | Chemical Name | Role in Synthesis |

| I | 2-chloro-5-sulfamoylbenzoic acid | Precursor for the quinazolinone ring |

| II | 2-amino-5-chloro-N-(2-methylphenyl)benzamide | Key building block for the quinazolinone |

| III | 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone | Core heterocyclic structure |

The optimization of reaction conditions is paramount for the industrial production of this compound, aiming to maximize yield, minimize impurities, and ensure cost-effectiveness. Key parameters that have been the focus of optimization include temperature, solvent, and catalyst selection. For instance, the cyclization step to form the quinazolinone ring is often carried out at elevated temperatures to ensure a high conversion rate. The choice of solvent is also critical, with high-boiling point aprotic solvents often favored to facilitate the reaction.

Furthermore, the use of catalysts can significantly improve the efficiency of certain steps. For example, in the amidation reaction to form an intermediate benzamide, coupling agents can be employed to enhance the reaction rate and yield. The purification of the final product is also a critical aspect, often involving recrystallization from a suitable solvent system to obtain this compound of high purity. Research continues to explore new catalysts and reaction media to further enhance the sustainability and efficiency of the production process.

Key Intermediates in this compound Synthesis

Novel Synthetic Methodologies for this compound and its Analogues

Recent research in the synthesis of this compound and its analogues has focused on developing more efficient, stereoselective, and environmentally friendly methods. These novel approaches aim to address some of the limitations of the conventional synthetic pathways.

This compound possesses a stereocenter at the 2-position of the quinazolinone ring. While the commercially available drug is a racemic mixture, research has been conducted into the stereoselective synthesis of its enantiomers. The development of stereoselective methods would allow for the investigation of the pharmacological activity of the individual enantiomers. Asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, have been explored to achieve enantiomerically enriched this compound. These methods aim to control the three-dimensional arrangement of atoms during the synthesis, leading to the preferential formation of one enantiomer over the other.

The application of green chemistry principles to the synthesis of this compound is an area of growing interest. The goal is to develop more sustainable and environmentally benign manufacturing processes. This includes the use of less hazardous reagents and solvents, improving atom economy, and reducing energy consumption. For example, researchers are exploring the use of water as a solvent for certain synthetic steps, which would significantly reduce the environmental impact compared to traditional organic solvents.

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Safer Solvents | Exploring water or other benign solvents to replace hazardous organic solvents. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. |

| Energy Efficiency | Developing synthetic methods that can be carried out at ambient temperature and pressure to reduce energy consumption. |

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of pharmaceutical compounds, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govmit.edu While specific literature on the continuous flow synthesis of this compound is not abundant, the synthesis of the foundational quinazolinone scaffold has been successfully demonstrated using this technology. These approaches provide a strong basis for the development of flow-based manufacturing processes for this compound.

Recent research has focused on developing metal-catalyzed synthesis of quinazolinone derivatives in continuous flow, aiming for more sustainable and efficient chemical processes. One notable application is the visible light-induced synthesis of pyridino[2,1-b]quinazolinones in a microchannel reactor, which proceeds through a tandem functionalization of alkynes, nitrile insertion, and cyclization sequence. rsc.orgrsc.org This method offers a rapid and practical route to polycyclic quinazolinone structures under mild conditions. rsc.orgrsc.org

Furthermore, an integrated one-flow synthesis of thioquinazolinones has been developed, involving the generation and reaction of short-lived organolithium intermediates within a microreactor. nih.gov This process allows for the rapid synthesis of various S-benzylic thioquinazolinone derivatives in high yields at room temperature. nih.gov The potential integration of continuous-flow chemistry with other green methods, such as ultrasound-assisted synthesis, is also being explored to maximize reaction efficiency for quinazolinone production. researchgate.net These advancements in flow chemistry for the synthesis of the quinazolinone core highlight the potential for developing a streamlined and scalable process for this compound production.

Derivatization and Analogue Synthesis of this compound

The derivatization of the this compound scaffold is a key strategy for the discovery of new therapeutic agents with potentially improved pharmacological profiles. This involves the synthesis of structural analogues and derivatives through various chemical modifications.

The synthesis of structurally modified analogues of this compound primarily involves modifications to the quinazolinone skeleton. The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. preprints.org Synthetic efforts often focus on introducing various substituents at different positions of the quinazolinone ring system to explore structure-activity relationships.

One common approach is the three-component condensation reaction of isatoic anhydride, anilines, and aldehydes to produce 2,3-dihydroquinazolin-4(1H)-ones, which can be further modified. sioc-journal.cn For example, a series of (E)-3-aryl-2-styryl-2,3-dihydroquinazolin-4(1H)-ones has been synthesized using citric acid as an organocatalyst. sioc-journal.cn These compounds were subsequently oxidized to the corresponding quinazolin-4-(3H)-one derivatives. The yields of these reactions vary depending on the substituents on the aniline and cinnamaldehyde (B126680) starting materials.

| Compound | Substituent (Aryl group on N-3) | Yield (%) of Dihydroquinazolinone | Yield (%) of Oxidized Quinazolinone |

|---|---|---|---|

| 4b | 4-Methoxyphenyl | 80 | 88 |

| 4c | 3,4-Dimethoxyphenyl | 70 | 85 |

| 4e | 4-Bromophenyl | 30 | 57 |

This table presents the synthesis yields of selected (E)-3-aryl-2-styryl-2,3-dihydroquinazolin-4(1H)-ones and their subsequent oxidation products, demonstrating the impact of aryl substituents on reaction efficiency. Data sourced from Preprints.org. sioc-journal.cn

The design and synthesis of precursors are fundamental to the construction of the this compound quinazolinone scaffold. 2,3-Dihydroquinazolin-4(1H)-ones are crucial intermediates in the synthesis of many quinazolinone-based pharmaceuticals. nih.govijarsct.co.in A variety of starting materials and catalytic systems have been developed for the efficient synthesis of these precursors.

The most common methods for synthesizing 2,3-dihydroquinazolin-4(1H)-ones involve the condensation of a precursor bearing an amino and an amide group (or their synthetic equivalents) with an aldehyde or ketone. Key precursors for the quinazolinone ring include:

Isatoic anhydride: This is a widely used precursor that reacts with a primary amine (or ammonium (B1175870) salt) and an aldehyde in a three-component reaction. sioc-journal.cnscielo.br

o-Aminobenzamides: These are versatile precursors that can be condensed with aldehydes to form the dihydroquinazolinone ring. nih.govnih.gov

o-Aminobenzoic acids: These can also be used as starting materials in the synthesis of the quinazolinone core. nih.gov

Various catalytic systems have been employed to facilitate these condensation reactions, ranging from Brønsted and Lewis acids to heterogeneous catalysts, often with a focus on environmentally benign conditions.

| Precursor 1 | Precursor 2 | Precursor 3 | Catalyst | Reference |

|---|---|---|---|---|

| Isatoic anhydride | Aniline | Cinnamaldehyde | Citric Acid | sioc-journal.cn |

| o-Amino-N-benzylbenzamide | Aromatic aldehydes | - | FeCl3/Al2O3 | nih.gov |

| Isatoic anhydride | Primary amines | Aldehydes | Copper carbon nanotubes | scielo.br |

| Anthranilamide | Ethyl levulinate | - | Amberlyst® 15 | ijarsct.co.in |

This table summarizes various precursor combinations and catalysts used for the synthesis of the 2,3-dihydroquinazolin-4(1H)-one scaffold. sioc-journal.cnijarsct.co.inscielo.brnih.gov

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful and sustainable approach for producing complex molecules like this compound derivatives. This methodology can provide access to chiral compounds with high enantiomeric purity.

A pioneering example is the chemoenzymatic synthesis of quinazolines from alcohols and amines. mdpi.com This process utilizes a cooperative catalytic system comprising a horse liver alcohol dehydrogenase (HLADH) and a synthetic bridged flavin analog as a bifunctional organocatalyst. mdpi.comacs.org The enzyme oxidizes the alcohol to an aldehyde, which then undergoes condensation and cyclization to form the quinazoline (B50416) ring. For instance, the condensation of benzyl (B1604629) alcohol with 2-aminobenzylamine yielded 2-phenylquinazoline. mdpi.com This represents the first reported chemoenzymatic synthesis of a quinazoline. mdpi.com

Enzymes, particularly lipases, have also been employed for the kinetic resolution of racemic quinazolinone derivatives. In the synthesis of pyrrolo[2,1-b]quinazoline alkaloids, such as vasicinone, various lipases have been used to achieve enantiomeric separation. nih.govnih.gov Lipase PS, for example, has been shown to provide the acetate (B1210297) of (S)-vasicinone with high enantiomeric excess (98% ee). nih.govnih.gov The screening of different lipases and acyl donors is a common strategy to optimize the regioselectivity and efficiency of these enzymatic transformations. nih.gov These examples demonstrate the potential of chemoenzymatic strategies for the synthesis of chiral this compound derivatives and other complex quinazolinone-based molecules.

Structural Elucidation and Solid State Chemistry of P Metolazone

Crystallographic Analysis of p-Metolazone

Crystallographic analysis provides definitive insights into the three-dimensional arrangement of atoms within a molecule and how these molecules pack in the solid state. Techniques such as X-ray diffraction are indispensable for characterizing crystalline forms, identifying potential polymorphs, and understanding intermolecular interactions.

Polymorphism and Pseudopolymorphism of this compound

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form, each having a different arrangement of molecules in the crystal lattice. Pseudopolymorphism, on the other hand, involves the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal structure. Both phenomena can significantly impact a drug's physical properties, including solubility, dissolution rate, melting point, and stability, thereby affecting its bioavailability and therapeutic performance.

Research into the polymorphism and pseudopolymorphism of this compound, as indicated by the citations, would typically involve screening various crystallization conditions (solvents, temperatures, cooling rates) to isolate different crystalline forms. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and microscopy are employed to characterize these forms. For instance, XRPD provides a unique fingerprint for each crystalline phase, while DSC can reveal distinct melting points and phase transitions. Identifying and controlling specific polymorphic forms is critical for ensuring consistent drug product quality.

Co-crystallization Studies of this compound

Co-crystallization involves forming crystalline solids composed of a target molecule (this compound) and one or more co-former molecules, held together by non-covalent interactions, most commonly hydrogen bonds. Co-crystallization is a powerful strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, and mechanical properties, without altering the API's chemical structure.

Studies on the co-crystallization of this compound would focus on identifying suitable co-formers that can form stable crystalline complexes with this compound. The process typically involves mixing this compound with potential co-formers in specific molar ratios and crystallizing the mixture from a suitable solvent. Characterization of the resulting co-crystals would involve techniques like SCXRD to confirm the new crystal structure and the interactions between this compound and the co-former, as well as XRPD, DSC, and IR spectroscopy to confirm the formation of a new solid phase.

Spectroscopic Characterization of this compound

Spectroscopic methods are vital for confirming the chemical identity and purity of this compound and for probing its molecular environment in different solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation and purity assessment of organic molecules. For this compound, both proton (¹H) NMR and carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The characteristic chemical shifts, splitting patterns (multiplicity), and integration values in ¹H NMR spectra, along with the chemical shifts in ¹³C NMR spectra, serve as a molecular fingerprint. Solid-state NMR (ssNMR) can also be employed to study the dynamics and structural features of this compound in its crystalline forms, providing complementary information to X-ray diffraction. Detailed NMR assignments would typically be presented in research publications, allowing for unambiguous identification of the compound and detection of impurities.

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and their interactions. Both techniques are sensitive to changes in molecular structure and intermolecular forces, making them valuable for characterizing different solid forms of this compound.

IR spectroscopy typically involves the absorption of IR radiation by molecular vibrations, leading to characteristic absorption bands corresponding to specific functional groups (e.g., C=O, N-H, S=O stretches). Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light, revealing vibrational modes that are Raman-active. For this compound, IR and Raman spectra would exhibit distinct patterns for different polymorphs or co-crystals due to subtle changes in bond strengths and molecular packing. For example, hydrogen bonding can cause shifts in the frequencies of O-H, N-H, or C=O stretching vibrations, which would be observable in both IR and Raman spectra. These techniques are often used in conjunction with XRPD and thermal analysis to provide a comprehensive characterization of solid-state forms.

Mass Spectrometry (MS) Applications for this compound Characterization

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight, structural fragments, and purity of chemical compounds. For this compound, MS techniques, particularly when coupled with chromatographic methods, are vital for its identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) have been widely employed for the determination of Metolazone (B1676511) in biological matrices such as human blood and plasma tsijournals.comepo.orgscience.govresearchgate.netsoft-tox.orgresearchgate.net. These methods are instrumental in pharmacokinetic studies, allowing for the accurate measurement of drug concentrations over time. The sensitivity and specificity of MS/MS enable the detection of Metolazone even at low concentrations.

Furthermore, high-resolution mass spectrometry (HRMS) and techniques like quadrupole-time-of-flight (Q-TOF) MS are utilized for precise mass measurements. This capability is critical for determining the elemental composition of Metolazone and its fragments, thereby aiding in unambiguous structural elucidation and the identification of potential impurities or metabolites researchgate.nethelsinki.ficore.ac.ukwaters.com. MS/MS techniques are also capable of differentiating between structural isomers by analyzing their unique fragmentation patterns helsinki.fi. While specific fragmentation pathways for Metolazone are not detailed in the reviewed literature, the general principle involves the ionization of the molecule followed by its fragmentation into characteristic ions, which are then detected and analyzed researchgate.nethelsinki.fi. The [M+H]+ ion for Metolazone has been reported with a mass-to-charge ratio (m/z) of 264.1958 helsinki.fi.

Thermal and Physicochemical Characterization of this compound Polymorphs

The solid-state properties of pharmaceutical compounds, including polymorphism, significantly influence their solubility, dissolution rate, stability, and bioavailability. Metolazone, like many active pharmaceutical ingredients (APIs), can exist in different crystalline forms, known as polymorphs.

Metolazone is recognized as a monotropic polymorphic system, meaning that one crystalline form is thermodynamically stable across all temperatures below its melting point, while other forms are metastable tsijournals.combyjus.com. The study of these polymorphic forms is essential for ensuring batch-to-batch consistency and predicting the behavior of the drug substance during manufacturing and storage. Key techniques for characterizing these solid-state properties include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Powder Diffraction (XRPD).

Table 1: Applications of Thermal and Spectroscopic Techniques in Solid-State Characterization

| Technique | Principle | Key Applications in Solid-State Characterization | Relevance to Metolazone |

| DSC | Measures heat flow associated with thermal transitions. | Identifies melting points, glass transitions, crystallization events, solid-solid phase transitions, and desolvation processes. Crucial for identifying different polymorphs and their thermal behavior. | Metolazone exhibits monotropic polymorphism, making DSC vital for understanding its solid-state transitions. Amorphous Metolazone can be identified by the absence of characteristic melting and crystallization peaks researchgate.net. |

| TGA | Measures mass change as a function of temperature. | Assesses thermal stability, decomposition temperatures, and detects the presence of volatile components such as water (hydrates) or solvents (solvates) through mass loss. | Used in conjunction with DSC to provide a comprehensive thermal profile of Metolazone's solid forms. Can indicate the presence of hydrates or solvates, which would manifest as distinct mass losses at specific temperatures. |

| XRPD | Measures the diffraction of X-rays by crystalline structures. | Provides unique diffraction patterns (fingerprints) for each crystalline form, enabling definitive identification and differentiation of polymorphs, solvates, hydrates, and amorphous forms. | The primary technique for confirming the crystalline state and identifying specific polymorphs of Metolazone. Each distinct crystalline form of Metolazone would yield a unique XRPD pattern. |

Differential Scanning Calorimetry (DSC) of this compound

Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the thermal properties of solid materials, including phase transitions and melting points. For polymorphic compounds like Metolazone, DSC is instrumental in identifying different crystalline forms and understanding their relative stabilities and interconversion pathways. The technique measures the difference in heat flow required to maintain a sample and a reference at the same temperature as they are heated or cooled.

DSC thermograms can reveal endothermic peaks corresponding to melting or desolvation, and exothermic peaks associated with crystallization or solid-solid transformations. For Metolazone, which exists as a monotropic system, DSC can help characterize the stable and metastable forms. The absence of distinct crystallization and melting peaks in a DSC thermogram is indicative of an amorphous state researchgate.net. While DSC is a critical tool for characterizing Metolazone's polymorphic behavior, specific experimental data, such as precise melting points or transition temperatures for its various forms, were not detailed in the reviewed literature.

Thermogravimetric Analysis (TGA) of this compound

Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of a compound and to detect the presence of volatile components. As a sample is heated, TGA records any change in mass, which can be attributed to decomposition, dehydration, or desolvation. This technique is often used in conjunction with DSC to provide a more complete thermal profile of a substance.

For Metolazone, TGA can be used to determine its thermal decomposition temperature, providing insights into its stability under elevated temperatures. Furthermore, if Metolazone forms hydrates or solvates, TGA can quantify the amount of water or solvent present by measuring the mass loss corresponding to their evaporation. While general applications of TGA in characterizing pharmaceutical solids are well-established, specific TGA data for Metolazone, such as decomposition onset temperatures or mass loss profiles for potential solvates, were not detailed in the available search results.

X-ray Powder Diffraction (XRPD) Analysis of this compound Solid Forms

X-ray Powder Diffraction (XRPD) is the gold standard for identifying and characterizing crystalline solids. Each crystalline form possesses a unique arrangement of molecules in the crystal lattice, which results in a distinct diffraction pattern when exposed to X-rays. This pattern, characterized by specific diffraction angles (2θ values) and intensities, serves as a fingerprint for each polymorph, solvate, or hydrate.

XRPD is essential for confirming the presence of crystalline versus amorphous forms and for distinguishing between different polymorphs of Metolazone. By analyzing the XRPD pattern, researchers can identify the specific crystalline form present, monitor for polymorphic transformations during processing or storage, and ensure the physical stability of the drug substance epo.orgresearchgate.net. Although XRPD is a definitive method for characterizing solid forms, specific XRPD data, such as characteristic diffraction peaks for Metolazone polymorphs, were not provided in the reviewed literature.

Computational and Theoretical Investigations of P Metolazone

Quantum Chemical Calculations of p-Metolazone

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules. For this compound, these methods have been utilized to explore its electronic configuration, molecular orbitals, conformational landscape, and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis of p-Metolazonenih.govnih.gov

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure of this compound. These calculations aim to map the distribution of electron density, identify atomic charges, and determine key molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it correlates with molecular stability, reactivity, and charge transfer properties nih.govresearchgate.netarxiv.orgmdpi.comnih.govresearchgate.net. Studies have calculated these parameters to understand the molecule's electronic behavior and potential for interactions. For instance, the HOMO-LUMO gap provides insight into the molecule's susceptibility to electrophilic and nucleophilic attack researchgate.netarxiv.orgmdpi.comnih.gov. Natural Bond Orbital (NBO) analysis is often performed in conjunction with DFT to understand charge delocalization and orbital interactions within the molecule, further detailing its electronic structure researchgate.netarxiv.orgnih.govresearchgate.net.

Conformational Analysis and Energy Landscapes of p-Metolazonenih.govnih.gov

Understanding the various three-dimensional arrangements (conformations) a molecule can adopt is vital for predicting its biological activity and interactions. Computational methods, including DFT and molecular mechanics, are employed to explore the potential energy surface of this compound and identify its most stable conformers researchgate.netcambridge.org. Studies have indicated that while multiple conformations might exist, they often differ only slightly in energy, suggesting flexibility within the molecule. The precise solid-state conformation can be influenced by intermolecular interactions, as observed in crystallographic studies cambridge.org. These conformational analyses help in understanding how the molecule might fit into binding sites of target proteins.

Spectroscopic Property Prediction for p-Metolazonenih.gov

Quantum chemical calculations are instrumental in predicting spectroscopic properties that can be experimentally verified. For this compound, theoretical methods are used to predict its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra researchgate.netarxiv.orgresearchgate.netorcid.orgdntb.gov.ua. By optimizing the molecular geometry and calculating vibrational frequencies, researchers can simulate IR and Raman spectra, assigning specific vibrational modes to functional groups within the this compound molecule researchgate.netarxiv.orgresearchgate.netorcid.orgdntb.gov.ua. These simulated spectra are then compared with experimental data to validate the computational model and confirm the molecular structure. Similarly, NMR chemical shifts can be computationally predicted and compared to experimental results, aiding in structural elucidation researchgate.net. Time-Dependent DFT (TD-DFT) can also be used to predict UV-Vis absorption spectra, providing further insights into the electronic transitions within the molecule researchgate.net.

Molecular Modeling and Dynamics Simulations of this compound

Molecular modeling and dynamics simulations offer a dynamic perspective on how this compound interacts with biological systems, particularly proteins. These techniques are essential for understanding binding mechanisms and predicting the stability of molecular complexes.

Ligand-Protein Docking Studies of p-Metolazonenih.govosf.ionih.govnih.gov

Ligand-protein docking is a computational technique used to predict the preferred orientation of a ligand (this compound) when bound to a protein target, thereby minimizing the energy of the system. This method helps identify potential protein targets for this compound and understand its binding modes. Docking studies have been performed to investigate this compound's interaction with various proteins, including the human pregnane (B1235032) X receptor (hPXR) nih.govnih.gov. These studies suggest that this compound binds within the ligand-binding pocket of hPXR, primarily interacting with hydrophobic amino acid residues, with some hydrogen bonds also contributing to the binding nih.govnih.gov. Docking simulations are crucial for structure-based drug design, allowing researchers to predict binding affinities and explore structure-activity relationships. For example, docking studies have been used to screen libraries of FDA-approved drugs, including metolazone (B1676511), against specific protein targets like mitoNEET osf.io.

Molecular Dynamics Simulations of this compound Interactionsnih.govnih.gov

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular interactions, allowing researchers to observe the dynamic behavior of this compound when bound to its target proteins. These simulations track the atomic movements of the protein-ligand complex over time, typically in a simulated physiological environment (e.g., with water and ions). MD simulations can assess the stability of the binding complex, identify conformational changes in both the ligand and the protein, and provide more detailed insights into the binding mechanism than static docking alone nih.govosf.io. By analyzing parameters such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF), researchers can evaluate the stability and flexibility of the protein-ligand complex. These simulations are vital for refining docking poses and understanding the energetic contributions to binding over extended periods.

Structure Activity Relationship Sar and Molecular Mechanism of Action for P Metolazone

Elucidation of Molecular Targets for p-Metolazone

The identification and characterization of this compound's molecular targets have been crucial for understanding its diuretic and antihypertensive effects. The primary target has been unequivocally identified as the thiazide-sensitive sodium-chloride cotransporter (NCC).

In vitro binding assays have been instrumental in characterizing the interaction of this compound with its target. The thiazide-sensitive Na-Cl cotransporter (NCC), also known as TSC (thiazide-sensitive cotransporter), is the primary molecular target of this compound frontiersin.orgphysiology.orgsci-hub.sefrontiersin.org. Early studies utilized radiolabeled tracers, specifically [³H]metolazone, to identify and characterize binding sites in renal cortical membranes. These assays revealed the presence of both high- and low-affinity binding sites for [³H]metolazone in renal cortical membranes, with the high-affinity site (dissociation constant, Kd ≈ 4.27 nM) being specific to the renal cortex and considered a putative thiazide receptor physiology.orgnih.govnih.gov. This high-affinity binding was found to be inhibited by other thiazide-type diuretics, further supporting its specificity for the NCC physiology.orgnih.gov. Furthermore, studies indicated that [³H]metolazone binding is influenced by ion concentrations, being inhibited by chloride and stimulated by sodium physiology.org. The binding properties of this high-affinity site were deemed compatible with the thiazide-sensitive Na⁺-Cl⁻ cotransporter physiology.orgnih.gov. Comparative studies have also shown differences in thiazide binding affinity between mammalian NCC (rNCC) and flounder NCC (flNCC), with mammalian NCC generally exhibiting higher affinity for thiazides physiology.orgphysiology.orgresearchgate.net.

To pinpoint the specific regions and residues responsible for thiazide binding, including that of this compound, site-directed mutagenesis studies have been conducted on the NCC. These investigations have focused on transmembrane domains (TMs) 8-12, which were identified as containing key residues mediating the affinity differences between mammalian and flounder NCC physiology.orgphysiology.orgresearchgate.net. A critical finding from these studies is that a single amino acid substitution within TM11 significantly alters this compound affinity. Specifically, the substitution of serine (S) at position 575 in rat NCC (rNCC) with cysteine (C) conferred an affinity for this compound similar to that observed in flounder NCC (flNCC) physiology.orgphysiology.org. Conversely, the reciprocal substitution of cysteine at position 576 in flNCC with serine resulted in an rNCC-like affinity for this compound physiology.orgphysiology.org. This suggests that the presence of cysteine at this specific position in flNCC is responsible for its reduced affinity for this compound physiology.orgphysiology.org. Interestingly, the S575C mutation in rNCC not only altered affinity but also led to increased transporter activity physiology.org. Substitutions of S575 with other amino acids, such as alanine, aspartate, or lysine, did not affect this compound affinity, underscoring the specific role of cysteine at this position physiology.org.

While direct high-throughput screening (HTS) specifically for the discovery of this compound as a novel target inhibitor is not extensively documented, HTS methodologies are widely employed in the broader search for modulators of NCC activity or its regulatory pathways. For instance, HTS campaigns have identified inhibitors of kinases like SPAK (Ste20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1), which are critical regulators of NCC phosphorylation and activity nih.govsci-hub.se. Verteporfin, an inhibitor of SPAK and OSR1, was identified through HTS of FDA-approved compounds, demonstrating the utility of this approach in discovering modulators of NCC-related pathways nih.gov. Such screenings typically involve assays that measure NCC activity directly or indirectly through its regulatory mechanisms.

Mutational Analysis of this compound Binding Sites

Functional Characterization of this compound Activity at the Cellular Level (in vitro models)

The functional consequences of this compound's interaction with the NCC have been extensively studied in various in vitro cellular models, revealing its potent inhibitory effects on ion transport.

This compound effectively inhibits sodium (Na⁺) uptake mediated by the NCC in a variety of cultured cell systems, including renal cell lines and oocytes expressing the transporter physiology.orgfrontiersin.orgphysiology.orgfrontiersin.orgnih.govphysiology.orgresearchgate.netnih.gov. The inhibitory potency of this compound is quantified by its IC₅₀ values (the concentration required to inhibit 50% of the transporter's activity). These values vary slightly depending on the cell model and experimental conditions but generally fall within the nanomolar to low micromolar range:

Zebrafish embryos: IC₅₀ values of 3.71 x 10⁻⁸ M for chloride (Cl⁻) influx and 7.97 x 10⁻⁸ M for Na⁺ influx were reported physiology.org.

Rat NCC (rNCC) in Xenopus oocytes: IC₅₀ values ranging from approximately 0.3 µM to 2 µM have been documented frontiersin.org.

Human NCC (hNCC) in MDCKI-hNCC cells: An IC₅₀ of 0.43 x 10⁻⁶ M (430 nM) was determined physiology.org.

Mouse distal convoluted tubule cells (mDCT15): IC₅₀ values of 3.47 x 10⁻⁶ M (3.47 µM) researchgate.netnih.gov and 10⁻⁶ M (1 µM) sci-hub.se have been reported.

Rat NCC (rNCC) in Xenopus oocytes under specific ionic conditions: IC₅₀ values of 3 x 10⁻⁷ M (at 45 mM Cl⁻, 100 mM Na⁺) and 2 x 10⁻⁶ M (at 100 mM Na⁺ and Cl⁻) were observed researchgate.net.

The inhibition of Na⁺ uptake by this compound in these cellular systems is characteristically dependent on the presence of extracellular chloride, confirming the specific mechanism of NCC inhibition nih.gov. These studies collectively demonstrate this compound's potent and specific inhibitory effect on NCC-mediated sodium and chloride transport.

While this compound primarily targets the NCC, which is a cotransporter rather than a classical ion channel, its action directly impacts ion flux across the cell membrane. The inhibition of NCC by this compound leads to a reduction in the reabsorption of sodium and chloride, thereby altering the electrochemical gradients that influence other ion transporters and channels. Studies have investigated the functional consequences of NCC inhibition on other key renal transporters. For instance, research in cells co-expressing NCC and the epithelial sodium channel (ENaC) has suggested that inhibition of NCC by thiazides, including this compound, may indirectly affect ENaC function, although the precise mechanisms require further clarification semanticscholar.org. Electrophysiological recordings in cellular systems, such as mDCT15 cells, have confirmed that this compound effectively inhibits the electrogenic activity of NCC semanticscholar.org. The dose-dependent nature of this inhibition, as revealed by detailed dose-response curves, further solidifies its role as a specific modulator of NCC ion transport activity frontiersin.orgphysiology.orgphysiology.orgresearchgate.netnih.gov.

Enzyme Inhibition Kinetics of this compound in Isolated Systemsresearchgate.netjacc.org

This compound's primary mechanism of action involves the inhibition of the sodium-chloride (Na+-Cl-) cotransporter (NCC), a key protein responsible for salt reabsorption in the distal convoluted tubule of the kidney droracle.airesearchgate.netnih.govwikipedia.org. Studies utilizing isolated biological systems, such as renal cortical membranes and Xenopus laevis oocytes expressing the rat TSC (rTSC), have elucidated the kinetic aspects of this interaction.

Metolazone (B1676511) demonstrates high affinity binding to the thiazide-sensitive Na+-Cl- cotransporter (TSC) physiology.orgphysiology.org. Kinetic analyses indicate that chloride ions competitively inhibit metolazone binding, suggesting an interaction at or near the chloride binding site on the transporter physiology.orgphysiology.org. Conversely, sodium ions stimulate metolazone binding, a phenomenon attributed to a higher affinity of the sodium-loaded form of the TSC for metolazone physiology.org. This implies that the transporter's conformational state, influenced by sodium occupancy, significantly modulates metolazone's binding affinity physiology.org. Specifically, higher extracellular sodium concentrations promote the transition to a sodium-loaded TSC, thereby increasing the apparent affinity for metolazone physiology.org. The binding of sodium to the extracellular side of the TSC may, however, inhibit metolazone binding due to a low intrinsic affinity at this site physiology.org. Furthermore, the inhibitory potency of metolazone, as indicated by its IC50 values, is demonstrably affected by extracellular sodium and chloride concentrations; elevated levels of either ion tend to reduce the inhibitory effect of metolazone on TSC function physiology.org.

Beyond its action on the Na+-Cl- cotransporter, metolazone has also been identified as an inhibitor of Glyoxalase I (GLO1), an enzyme involved in the detoxification of methylglyoxal (B44143) (MGO) researchgate.netcolab.ws. In vitro studies have shown that metolazone inhibits GLO1 activity by approximately 97% at a concentration of 100 µM researchgate.netcolab.ws. Structure-activity relationship investigations within this context revealed that the quinazolinone core structure of metolazone is the minimal moiety required for this GLO1 inhibitory activity researchgate.net.

Table 1: Kinetic Parameters of Metolazone Binding to the Thiazide-Sensitive Na+-Cl- Cotransporter (TSC)

| Parameter | Value | Reference | Notes |

| High-affinity binding site dissociation constant (Kd) | 4.27 nM | physiology.org | Determined for [³H]metolazone binding to renal cortical membranes. |

| Affinity of sodium-loaded TSC for metolazone | 1.17 nM | physiology.org | Represented as k₃₂/k₃₁ in a kinetic model. |

| Affinity of unloaded TSC for metolazone | 3.51 nM | physiology.org | Represented as k₃₀/k₂₉ in a kinetic model. |

| IC50 dependence on extracellular ions | Affected by Na⁺/Cl⁻ | physiology.org | Higher Na⁺ or Cl⁻ concentrations lead to lower inhibitory effect of metolazone. |

Table 2: Glyoxalase I (GLO1) Inhibition by Metolazone

| Compound | Inhibition (%) at 100 µM | Minimal Inhibitory Structure | Reference |

| Metolazone | 97% | Quinazolinone moiety | researchgate.netcolab.ws |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a molecule influence its biological activity and for guiding the design of novel analogues with improved properties. While extensive SAR studies specifically detailing modifications of this compound for enhanced binding to the NCC are not extensively detailed in the provided literature, general principles derived from thiazide diuretics and related compounds, as well as metolazone's interaction with GLO1, offer insights.

Impact of Substituent Modifications on this compound Binding Affinityresearchgate.netjacc.orgslideshare.net

The core structure of metolazone, characterized by its quinazoline (B50416) ring system and the presence of a sulfonamide group, is fundamental for its diuretic activity nih.govdrugs.commlsu.ac.in. The sulfonamide moiety, common to thiazide diuretics, is essential for activity mlsu.ac.in. Specifically, the 7-chloro and 6-sulfonamide substituents on the quinazoline ring are key features nih.govdrugs.com. For GLO1 inhibition, the quinazolinone portion of metolazone has been identified as the minimal structural requirement for activity researchgate.net.

While direct studies on metolazone analogues modifying the quinazoline core for NCC binding are limited in the provided snippets, SAR studies on related diuretic classes highlight the importance of ring substituents. For instance, in compounds related to vasopressin V2 receptor antagonists, chloro or methyl groups at specific positions on the inner benzene (B151609) ring enhanced selectivity sci-hub.se. Similarly, modifications on aromatic rings, such as meta- and para-substitution, have been shown to yield more potent derivatives in other drug classes sci-hub.se. These findings suggest that strategic substitutions on metolazone's quinazoline or phenyl rings could potentially modulate its binding affinity to the NCC or other targets.

Stereochemical Influence on this compound Molecular Interactions

Metolazone is typically administered as a racemic mixture, meaning it contains equal amounts of its two enantiomers ncats.ionih.gov. However, it is recognized that the pharmacological activity of chiral drugs often resides predominantly in one enantiomer researchgate.net. Research indicates that the pharmacological activity of metolazone may be associated with its (+)-(S) enantiomer researchgate.net. The development of chiral separation techniques, such as high-performance liquid chromatography (HPLC) using amylose-based chiral stationary phases, has enabled the resolution of metolazone's enantiomers researchgate.netresearchgate.net. This capability is critical, as different enantiomers can exhibit distinct interactions with biological targets, leading to variations in efficacy, metabolism, and potential toxicity researchgate.net. Understanding the stereochemical requirements for metolazone's interaction with its molecular targets is therefore a key aspect of its SAR.

Table 3: Chiral Separation Parameters for Metolazone

| Parameter | Detail | Reference |

| Column Type | Chiralpak AD-H (amylose-based stationary phase) | researchgate.netresearchgate.net |

| Mobile Phase | Hexane: 2-propanol: Methanol (B129727): Acetic acid (80:10:10:0.2, v/v) | researchgate.netresearchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netresearchgate.net |

| Resolution (Rs) | ≥ 3.0 | researchgate.net |

| Role of Acetic Acid | Enhances chromatographic efficiency and resolution | researchgate.net |

| Detection Wavelength | 254 nm (typical for UV detection in similar separations) | researchgate.net |

Design Principles for Enhanced this compound Analogues based on SARslideshare.netnih.gov

The design of enhanced this compound analogues can be guided by several principles derived from SAR studies and mechanistic insights:

Targeting the NCC: The fundamental quinazoline-sulfonamide scaffold is crucial for inhibiting the NCC nih.govdrugs.commlsu.ac.in. Modifications aimed at improving binding affinity and selectivity could involve exploring variations in substituents on the quinazoline ring system and the attached phenyl group. Drawing from thiazide SAR, the introduction of halogens or alkyl groups at specific positions might be explored, though empirical testing would be required to confirm their impact on metolazone's interaction with the NCC slideshare.netslideshare.net. Understanding the kinetic interplay of sodium and chloride ions with the transporter and their influence on metolazone binding could inform the design of analogues that optimize these interactions physiology.orgphysiology.org.

Targeting GLO1: Given that the quinazolinone core is essential for GLO1 inhibition, analogues could be designed by systematically modifying substituents around this core to enhance potency and specificity for GLO1 researchgate.net.

Stereochemical Optimization: Since metolazone is chiral and activity may reside in a specific enantiomer, the synthesis and evaluation of individual enantiomers or stereochemically pure analogues could lead to compounds with improved therapeutic indices researchgate.net.

General Drug Design: Incorporating computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how structural changes affect binding affinity and biological activity nih.govnih.gov. SAR studies also inform modifications to improve pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), by altering lipophilicity, polarity, and metabolic stability .

By applying these principles, medicinal chemists can rationally design and synthesize novel metolazone analogues with potentially enhanced efficacy, selectivity, or improved pharmacokinetic profiles for therapeutic applications.

Compound Name List:

this compound

Metolazone

Thiazide

Thiazide-like diuretic

Azosemide

Quinetazone

Bumetanide

Hydrochlorothiazide (B1673439) (HCTZ)

Chlorthalidone

Indapamide

Tolvaptan

Amiloride

Triamterene

Eplerenone

Analytical Methodologies for P Metolazone Quantification and Impurity Profiling

Chromatographic Techniques for p-Metolazone Analysis

Chromatographic methods are the cornerstone for separating and quantifying this compound and its related substances due to their high resolving power and sensitivity.

High-Performance Liquid Chromatography (HPLC) Methods for this compound

High-Performance Liquid Chromatography (HPLC) is widely employed for the analysis of this compound, both for assay determination and impurity profiling. Various reversed-phase HPLC (RP-HPLC) methods have been developed, often utilizing C18 stationary phases with mobile phases comprising mixtures of organic solvents (like acetonitrile (B52724) or methanol) and aqueous buffers. Detection is typically performed using UV spectrophotometry at wavelengths around 235-238 nm.

Several studies detail specific HPLC conditions:

A USP monograph method uses a mobile phase of methanol (B129727), acetonitrile, and a phosphate (B84403) buffer (pH 3.0) in a ratio of 28:7:65, with a Symmetry C8 column, reporting a typical retention time of approximately 8.2 minutes uspnf.com.

Another RP-HPLC method for simultaneous determination of this compound and spironolactone (B1682167) employs a Spherisorb-ODS 2 C18 column with a mobile phase of methanol and 0.02 M phosphate buffer (70:30, v/v) at pH 3.0, with UV detection at 235 nm researchgate.net.

Methods for impurity analysis, such as those based on the European Pharmacopoeia (Ph. Eur.) monograph, are implemented using C18 columns and specific mobile phase compositions to achieve adequate separation of this compound from its known impurities thermofisher.comthermofisher.comlabrulez.com. These methods demonstrate excellent repeatability for retention times and peak areas, with relative standard deviations (RSDs) for retention times ranging from 0.02% to 0.04% and for peak areas between 0.4% and 0.6% thermofisher.com.

RP-HPLC methods have also been developed for the simultaneous estimation of this compound with other cardiovascular drugs, utilizing different C18 columns and mobile phase compositions, such as acetonitrile:water (60:40) at a flow rate of 0.8 mL/min with UV detection at 237 nm nih.goviosrjournals.org.

Stability-indicating RP-HPLC methods have been developed using a Hypersil BDS C18 column with a mobile phase of acetonitrile and HPLC water (50:50 v/v) at a flow rate of 0.7 mL/min, detecting at 236 nm, with a retention time of approximately 3.5 minutes ijrpr.com.

Table 1: Representative HPLC Methods for this compound Analysis

| Technique | Column Type | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Typical Retention Time (min) | Reference(s) |

| RP-HPLC | Symmetry C8 | Methanol:Acetonitrile:Buffer (pH 3.0) (28:7:65) | 1.0 | N/A | ~8.2 | uspnf.com |

| RP-HPLC | Spherisorb-ODS 2 C18 | Methanol:0.02 M Phosphate Buffer (70:30) | 1.0 | 235 | ~5.0 | researchgate.net |

| RP-HPLC | C18 | Acetonitrile:0.1% Trifluoroacetic acid (40:60) | 0.8 | 236 | N/A | researchgate.net |

| RP-HPLC | Hypersil BDS C18 | Acetonitrile:HPLC Water (50:50) | 0.7 | 236 | ~3.5 | ijrpr.com |

| RP-HPLC | Thermo Hypersil BDS-C18 | Acetonitrile:Water (60:40) | 0.8 | 237 | N/A | nih.gov |

| RP-HPLC | C18 | Acetonitrile–0.5% Triethylamine (35:65) | N/A | N/A | ~15 | hilarispublisher.com |

| RP-HPLC | C18 | Buffer:Acetonitrile (20:80) | N/A | N/A | N/A | researchgate.net |

| RP-HPLC | C18 | 0.1% Formic acid:Acetonitrile (40:60) | N/A | N/A | ~1.75 | jfda-online.com |

| RP-HPLC | Agilent Poroshell 120, EC-C18 | 0.1% Formic acid in Methanol and Water (80:20) | N/A | N/A | ~0.73 | researchgate.netsciforum.net |

| RP-HPLC | Kromasil C18 | Acetonitrile:0.2% Orthophosphoric acid (32:68) | 2.0 | 238 | N/A | researchgate.net |

| RP-HPLC | Inertsil ODS 3 V | Buffer:Acetonitrile:Methanol | 1.2 | 225 | N/A | iosrjournals.org |

Gas Chromatography (GC) Applications for this compound and Volatile Impurities

Gas Chromatography (GC) is typically employed for the analysis of volatile and semi-volatile compounds. While direct GC analysis of this compound is less common due to its relatively low volatility and polar nature, GC-MS (Gas Chromatography-Mass Spectrometry) can be valuable for identifying and quantifying volatile impurities or degradation products that may arise during synthesis or storage. Research has indicated the use of GC-HRMS for screening a broad range of chemical contaminants in environmental samples emblasproject.org, suggesting its potential applicability for specific impurity profiling if suitable volatile markers are present. However, detailed methods for this compound's volatile impurities using GC are not extensively reported in the provided literature.

Chiral Chromatography for Enantiomeric Separation of this compound

This compound possesses a chiral center, and its enantiomers may exhibit different pharmacological or toxicological profiles. Chiral chromatography is therefore crucial for their separation and quantification. Polysaccharide-based chiral stationary phases, such as Chiralpak AD-H and Chiralpak IA, have been successfully used for the enantiomeric separation of this compound.

One method utilized a Chiralpak AD-H column with a mobile phase consisting of Hexane: 2-propanol: Methanol: Acetic acid (80:10:10:0.2, v/v) at a flow rate of 1.0 mL/min, achieving a resolution of not less than 3.0 between enantiomers researchgate.netresearchgate.net. The presence of acetic acid in the mobile phase was noted to enhance chromatographic efficiency and resolution researchgate.net.

Another study reported successful enantiomeric separation using a Chiralpak IA column with a mobile phase of n-hexane and isopropanol (B130326) (90:10, v/v) at a flow rate of 1.2 mL/min, with detection at 254 nm researchgate.net.

Table 2: Chiral HPLC Methods for this compound Enantiomeric Separation

| Chiral Stationary Phase | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Resolution (min) | Reference(s) |

| Chiralpak AD-H | Hexane:2-propanol:Methanol:Acetic acid (80:10:10:0.2) | 1.0 | N/A | ≥ 3.0 | researchgate.netresearchgate.net |

| Chiralpak IA | n-Hexane:Isopropanol (90:10) | 1.2 | 254 | > 2 | researchgate.net |

Spectrometric Methods for this compound Quantification

Spectrometric techniques offer alternative or complementary approaches for this compound quantification, particularly when high sensitivity or specific detection is required.

UV-Visible Spectrophotometry for this compound Assay

UV-Visible spectrophotometry provides a straightforward and cost-effective method for the quantitative determination of this compound in bulk drug and pharmaceutical formulations. These methods often rely on specific chemical reactions that produce a colored chromogen, which can then be measured at its absorption maximum (λmax).

One method involves the oxidative coupling of this compound with 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form a green chromogen with a λmax at 623 nm derpharmachemica.com.

Another spectrophotometric approach utilizes the reaction of this compound with Folin-Ciocalteu reagent in an alkaline medium to produce a blue chromogen with a λmax at 725 nm derpharmachemica.com.

A different method employs 1,10-phenanthroline (B135089) in the presence of ferric chloride at pH 4 to form an orange-red colored product extractable at 520 nm ijraset.com.

A simple UV spectroscopic method developed in 0.1 N NaOH shows maximum absorption at 236.5 nm, with linearity observed in the range of 2 to 12 µg/mL researchgate.net.

Table 3: UV-Visible Spectrophotometric Methods for this compound

| Method | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Reference(s) |

| A | MBTH | 623 | 10-50 | derpharmachemica.com |

| B | Folin-Ciocalteu (Fc) reagent in alkaline media | 725 | 50-250 | derpharmachemica.com |

| 1,10-Phenanthroline + Ferric Chloride (pH 4) | 520 | 10-60 | ijraset.com | |

| UV | 0.1 N NaOH | 236.5 | 2-12 | researchgate.net |

Mass Spectrometry (MS) based Quantification of this compound

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity, selectivity, and specificity for the quantification of this compound, especially in complex biological matrices like plasma.

LC-MS/MS methods typically employ electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) and detection in the multiple reaction monitoring (MRM) mode. For this compound, common precursor-to-product ion transitions monitored are m/z 366.20/259.10 or m/z 366.1→259.0 researchgate.netjfda-online.comresearchgate.netsciforum.netnih.gov.

Internal standards such as zaleplon jfda-online.com or irbesartan (B333) researchgate.netsciforum.net are often used to improve the accuracy and precision of quantification.

These methods have demonstrated excellent linearity over wide concentration ranges, with lower limits of quantification (LLOQ) reported as low as 0.0198 ng/mL jfda-online.com or 1.0 ng/mL researchgate.net.

The rapid analysis time, with retention times for this compound often under 4 minutes jfda-online.com, makes these methods suitable for pharmacokinetic studies.

Table 4: Representative LC-MS/MS Methods for this compound Quantification

| Ionization Technique | Mass Analyzer | Detection Mode | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | LLOQ (ng/mL) | Reference(s) |

| ESI | Triple Quadrupole | MRM | 366.20 | 259.10 | Zaleplon | 0.02 | jfda-online.com |

| ESI | API 2000 | MS–MS | 366.1 | 259.0 | Metaxalone | 1.0 | researchgate.net |

| ESI | Triple Quadrupole | MRM | 366.1 | 259.0 | Zaleplon | 0.0198 | nih.gov |

| ESI | Agilent 6460 Triple Quadrupole | MRM | 366.1 | 258.9 | Irbesartan | N/A | researchgate.netsciforum.net |

Compound Name List:

this compound

Nuclear Magnetic Resonance (NMR) for Quantitative this compound Analysis (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), is a powerful analytical technique widely utilized in the pharmaceutical industry for the accurate and precise determination of compound purity and concentration nih.gov. qNMR offers advantages such as minimal sample preparation, direct quantification without the need for identical reference standards (in absolute qNMR), and the ability to analyze complex mixtures nih.gov. While qNMR principles are well-established for pharmaceutical analysis, specific detailed studies on the direct quantitative analysis of this compound using qNMR were not extensively detailed within the provided search results. However, NMR techniques, including ¹H NMR, are recognized for their ability to quantify analytes in complex matrices, making them a potentially valuable tool for this compound analysis nih.govacs.org.

Impurity Profiling and Degradant Identification of this compound

Ensuring the purity and stability of this compound is critical. Impurity profiling and the development of stability-indicating methods are essential components of quality control.

Forced Degradation Studies to Generate this compound Degradants

Forced degradation studies are designed to intentionally degrade the drug substance under various stress conditions, thereby generating potential degradation products. These studies are crucial for understanding the degradation pathways of this compound and for developing analytical methods that can effectively separate and quantify these degradants from the intact drug.

This compound has been subjected to several stress conditions, including:

Acidic Hydrolysis: Exposure to acidic conditions, such as 0.1 N HCl or 0.1 M HCl, typically at elevated temperatures for a specified duration.

Alkaline Hydrolysis: Exposure to basic conditions, such as 0.1 N NaOH.

Oxidative Degradation: Treatment with oxidizing agents like 3% hydrogen peroxide (H₂O₂).

Thermal Degradation: Exposure to elevated temperatures, for example, 80°C.

Photolytic Degradation: Exposure to light, including UV radiation.

Studies have indicated that this compound is susceptible to degradation under these conditions, particularly acidic hydrolysis and photolysis ijrpr.comresearchgate.net. The extent of degradation varies depending on the stress condition. For instance, degradation behavior observed after exposure to specific conditions included:

| Stress Condition | Concentration/Temperature | Duration | % Degradation | Reference |

| Acidic | 0.1 M HCl | 24 hours | 89.6% | ijrpr.com |

| Oxidation | 3.0% H₂O₂ | 24 hours | 90.1% | ijrpr.com |

| Alkaline | 0.1 M NaOH | 24 hours | 91.9% | ijrpr.com |

| Thermal | 80°C | 24 hours | 94.5% | ijrpr.com |

| Acidic | 0.1N HCl | 24 hours | (reported) | ijbpas.com |

| Alkaline | 0.1N NaOH | 24 hours | (reported) | ijbpas.com |

| Oxidative | 3% H₂O₂ | 24 hours | (reported) | ijbpas.com |

| Thermal | 80°C | 24 hours | (reported) | ijbpas.com |

Note: Some sources report degradation under specific conditions while others indicate no significant degradation under similar conditions, suggesting potential variations in study parameters or interpretation.

Identification and Characterization of this compound Impurities

The identification and characterization of impurities are vital for establishing appropriate specifications and ensuring the safety and efficacy of the drug product. This compound has several known process-related and degradation impurities. These impurities are often identified and characterized using advanced analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) nih.gov. Pharmacopoeial monographs, such as those from the European Pharmacopoeia, typically list and define critical impurities.

Commonly identified impurities of this compound include:

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Metolazone | 17560-51-9 | C₁₆H₁₆ClN₃O₃S | 365.83 |

| Metolazone EP Impurity A | 50869-25-5 | C₁₆H₁₆ClN₃O₃S | 365.83 |

| Metolazone EP Impurity B | 28508-63-6 | C₁₆H₁₆ClN₃O₃S | 365.80 |

| Metolazone EP Impurity C | 28524-40-5 | C₁₅H₁₄ClN₃O₃S | 351.81 |

| Metolazone EP Impurity D | 4015-23-0 | C₁₆H₁₄ClN₃O₃S | 363.82 |

| Metolazone EP Impurity E | 23380-54-3 | C₁₄H₁₄ClN₃O₃S | 339.80 |

| 2-Amino-4-chloro-5-sulfamoyl-N-(p-tolyl)benzamide | Not specified | C₁₄H₁₄ClN₃O₃S | 339.79 |

| N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide | 17560-53-1 | C₉H₁₁ClN₂O₃S | 262.71 |

| 2-Amino-4-chloro-5-sulfamoylbenzoic Acid | 17560-54-2 | C₉H₉ClN₂O₅S | 292.69 |

Note: Some sources list this compound (4'-Metolazone) as a distinct entity with CAS 28508-63-6, which shares the same molecular formula and weight as Metolazone EP Impurity B. escientificsolutions.comnih.gov

Development of Stability-Indicating Analytical Methods for this compound

Stability-indicating analytical methods are essential for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products and excipients. Several methods have been developed and validated for this compound.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) methods are commonly employed due to their specificity, sensitivity, and ability to resolve closely related compounds.

Method 1: Utilized a Hypersil BDS C18 column (150×4.6mm, 5µm) with a mobile phase of acetonitrile and HPLC water (50:50 v/v) at a flow rate of 0.7 mL/min, with detection at 236 nm. This method demonstrated linearity from 1-10 µg/ml (correlation coefficient 0.9992), LOD of 0.1 µg/ml, LOQ of 0.3 µg/ml, and %RSD for precision of ≤ 2.0% ijrpr.comijbpas.com.

Method 2: Employed a Kromasil C18 column (250 × 4.6, 5 μm) with a mobile phase of acetonitrile and 0.2% orthophosphoric acid (32:68 v/v) at a flow rate of 2 mL/min, with detection at 238 nm. Linearity was established in the range of 20-75 μg/mL nih.govx-mol.net.

Method 3: Used a Thermo C18 column (250 X 4.6mm; 5µm) with a mobile phase of Acetonitrile: Water (50:50 v/v) and detection at 242 nm researchgate.net.

Compendial Method: Implementation of a European Pharmacopoeia (Ph. Eur.) method using a Vanquish Core HPLC system for impurity analysis has also been demonstrated, achieving good resolution for known impurities o2hdiscovery.cothermofisher.com.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a cost-effective and rapid alternative for simultaneous estimation and stability studies.

Method: Utilized precoated silica (B1680970) gel plates (e.g., Nano-SIL-20 UV254) with mobile phases such as ethyl acetate (B1210297):toluene:acetic acid (4:4:0.5 v/v/v) or ethyl acetate-chloroform-GAA (5:5:0.1 v/v), with detection typically at 238 nm researchgate.netnih.govakjournals.com. Linearity was reported in the range of 50-300 ng spot⁻¹ for Metolazone researchgate.netakjournals.com.

Spectrofluorimetric Method: A spectrofluorimetric method has been developed for the sensitive and selective determination of this compound.

Method: Based on the native fluorescence of this compound in methanol, with excitation at 238 nm and emission at 437 nm. This method demonstrated linearity in the range of 2.0-20.0 ng/mL, with a low LOD of 0.35 ng/mL and LOQ of 1.05 ng/mL x-mol.netnih.gov.

Summary of Stability-Indicating Methods:

| Method Type | Column/Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range | LOD (ng/mL or ng/spot) | LOQ (ng/mL or ng/spot) | Precision (%RSD) | Reference(s) |

| RP-HPLC | Hypersil BDS C18 (150×4.6mm, 5µm) | Acetonitrile:Water (50:50 v/v) | 0.7 | 236 | 1-10 µg/ml | 0.1 µg/ml | 0.3 µg/ml | ≤ 2.0% | ijrpr.comijbpas.com |

| RP-HPLC | Kromasil C18 (250 × 4.6, 5 μm) | Acetonitrile:0.2% H₃PO₄ (32:68 v/v) | 2.0 | 238 | 20-75 µg/mL | Not specified | Not specified | Not specified | nih.govx-mol.net |

| RP-HPLC | Thermo C18 (250 X 4.6mm; 5µm) | Acetonitrile:Water (50:50 v/v) | Not specified | 242 | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| HPTLC | Silica gel 60 F254 | Ethyl acetate:Toluene:Acetic acid (4:4:0.5 v/v/v) | Not applicable | 238 | 100-900 ng/spot | Not specified | Not specified | < 2% | nih.gov |

| HPTLC | Silica gel 60 F254 | Ethyl acetate-Chloroform-GAA (5:5:0.1 v/v) | Not applicable | 238 | 50-300 ng spot⁻¹ | Not specified | Not specified | < 2% | researchgate.netakjournals.com |

| Spectrofluorimetric | N/A | Methanol | N/A | Ex: 238, Em: 437 | 2.0-20.0 ng/mL | 0.35 ng/mL | 1.05 ng/mL | Not specified | x-mol.netnih.gov |

These validated methods are crucial for the routine quality control of this compound, ensuring its stability and purity throughout its shelf life.

Compound Names Mentioned:

this compound

Metolazone

Metolazone EP Impurity A

Metolazone EP Impurity B

Metolazone EP Impurity C

Metolazone EP Impurity D

Metolazone EP Impurity E

2-Amino-4-chloro-5-sulfamoyl-N-(p-tolyl)benzamide

N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide

2-Amino-4-chloro-5-sulfamoylbenzoic Acid

Preclinical Pharmacological Investigations of P Metolazone Non Human Models

In Vivo Pharmacological Studies of p-Metolazone in Animal Models

Comparative Preclinical Efficacy Studies of this compound Analogues in Animal Modelsbmj.compsu.edu

Preclinical investigations into the efficacy of this compound and related diuretic compounds have primarily focused on their effects on fluid and electrolyte balance and blood pressure regulation in animal models. While direct comparative studies of this compound analogues were not extensively detailed in the provided literature, broader comparisons within the diuretic class offer context. Studies evaluating the diuretic activity of this compound in rats have shown it to increase urine output, though its potency in this regard was observed to be lower compared to other loop diuretics like furosemide (B1674285) and torsemide (B1682434) in one specific study slideshare.net. In rat models of desoxycorticosterone acetate (B1210297) (DOCA)-induced hypertension, this compound demonstrated an antihypertensive effect, reducing blood pressure and inhibiting its exacerbation hres.ca. The pattern of water and electrolyte excretion induced by this compound in animal models, such as dogs, has been noted to be similar to that of some thiazide diuretics hres.ca. Generally, thiazide-like diuretics, including compounds structurally related to this compound, have been compared to thiazide-type diuretics, with findings suggesting comparable or superior blood pressure-lowering efficacy in some instances, without significant adverse effects on electrolytes, glucose, or cholesterol levels compared to hydrochlorothiazide (B1673439) nih.govjmatonline.com.

| Drug | Animal Model | Primary Efficacy Endpoint | Comparative Finding | Reference |

| This compound | Rat | Urine Output | Increased urine output; lower activity compared to furosemide and torsemide. | slideshare.net |

| This compound | Rat (DOCA-induced hypertension) | Blood Pressure Regulation | Reduced blood pressure and inhibited hypertension. | hres.ca |

| Furosemide | Rat | Urine Output | Higher diuretic activity than this compound. | slideshare.net |

| Torsemide | Rat | Urine Output | Highest diuretic activity among furosemide, torsemide, and this compound. | slideshare.net |

| Thiazide-like Diuretics (general) | Various | Blood Pressure Reduction | Demonstrated efficacy in lowering systolic and diastolic blood pressure, often superior to thiazide-type diuretics like hydrochlorothiazide. | nih.govjmatonline.com |

Preclinical ADME Studies of this compound (Non-Human)

In Vitro Metabolic Stability of this compound in Liver Microsomes/Enzyme Systemsbiorxiv.org

In vitro studies indicate that this compound undergoes hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system ontosight.ai. Liver microsomes, which are rich in CYP enzymes, are standard systems used to assess the in vitro metabolic stability and intrinsic clearance of drug candidates. While specific quantitative data on this compound's metabolic stability (e.g., half-life in liver microsomes) were not detailed in the provided snippets, its metabolism is known to involve hepatic pathways ontosight.ai. Furthermore, this compound has been identified to interact with the human pregnane (B1235032) X receptor (hPXR), influencing the expression of CYP3A4 and multidrug-resistance protein 1 (MDR1) in human hepatocytes and intestinal cells nih.govnih.gov. This interaction suggests that this compound's metabolic fate or its impact on other drug metabolisms may involve these enzyme systems.

Metabolite Identification of this compound in Preclinical Species (e.g., rats, dogs)biorxiv.orgfda.govcentaurpharma.com

Preclinical investigations have identified metabolites of this compound in various species. Experimental data from dogs has indicated that this compound is extensively hydroxylated, yielding metabolites that are generally considered inactive service.gov.uk. In other preclinical contexts, major metabolites identified include hydroxymetolazone and metolazone-O-glucuronide ontosight.ai. Studies in rats, dogs, and monkeys have shown that a significant portion of an administered oral dose of this compound is eliminated in the urine and feces, with a considerable amount being excreted unchanged hres.ca. Specifically, it has been reported that 50% of the dose is eliminated unchanged in rats, dogs, and monkeys hres.ca.

| Metabolite Name | Species Mentioned (if any) | Notes | Reference |

| Hydroxylation Products | Dogs | Extensively hydroxylated; inactive. | service.gov.uk |

| Hydroxymetolazone | Not specified | Major metabolite. | ontosight.ai |

| Metolazone-O-glucuronide | Not specified | Major metabolite. | ontosight.ai |

| Unchanged this compound | Rats, Dogs, Monkeys | Significant portion of excretion (avg 50%). | hres.ca |

Enzyme Induction/Inhibition Studies of this compound in Isolated Systemsontosight.aidrugfuture.com

This compound has been identified as an activator of the human pregnane X receptor (hPXR) nih.govnih.gov. This activation leads to an increase in the expression of drug-metabolizing enzymes, notably cytochrome P450 3A4 (CYP3A4), and drug transporters such as multidrug-resistance protein 1 (MDR1) in human hepatocytes and intestinal cells nih.govnih.govnih.gov. The mechanism involves this compound binding to the ligand-binding pocket of hPXR, recruiting co-activators like SRC-1 nih.gov. This induction of CYP3A4 by this compound suggests a potential for drug-drug interactions, as CYP3A4 is a key enzyme involved in the metabolism of many pharmaceuticals. By increasing CYP3A4 activity, this compound could potentially enhance the metabolism of co-administered drugs that are substrates for this enzyme, leading to altered drug levels and efficacy nih.govrjptonline.org. Studies comparing this compound with other diuretics indicated that only this compound activated hPXR among the tested compounds nih.gov.

Compound List:

this compound

Furosemide

Torsemide

Hydrochlorothiazide

Indapamide

Chlorthalidone

Azosemide

CYP3A4

MDR1

hPXR (human pregnane X receptor)

SRC-1 (co-activator)

Chemical Stability and Degradation Kinetics of P Metolazone

Stability Studies under Diverse Environmental Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. ijrpr.comijbpas.com These studies involve exposing the drug to conditions more severe than accelerated storage to elicit degradation. ijrpr.comijbpas.com

Exposure to light can cause chemical changes in photosensitive molecules. Studies on p-Metolazone have shown that it is susceptible to photolytic degradation. When exposed to UV light at 254 nm, the compound undergoes degradation. researchgate.netnih.gov One study reported that after 23 hours of exposure to a 254 nm UV lamp, 38.03% degradation of a related compound was observed, highlighting the potential for photodegradation. royalsocietypublishing.org In some forced degradation studies, however, significant degradation was not observed under specific photolytic stress conditions (1.2 million lux hours followed by 200 Watt hours). ijrpr.com The extent of degradation can be influenced by the specific conditions of light exposure, such as wavelength and intensity. royalsocietypublishing.orgnih.gov

Hydrolysis is a common degradation pathway for drugs, involving the reaction of the drug substance with water. The rate of hydrolysis is often dependent on the pH of the solution. This compound has been subjected to hydrolytic degradation studies under acidic and alkaline conditions. researchgate.netresearchgate.net